

FR 58664 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR 58664**

Cat. No.: **B1219914**

[Get Quote](#)

In-Depth Technical Guide: FR 58664

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 58664, also known as FK 664, is a novel cardiotonic agent investigated for its potential in the treatment of heart failure. Its chemical name is 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, including insights into its mechanism of action and relevant experimental data.

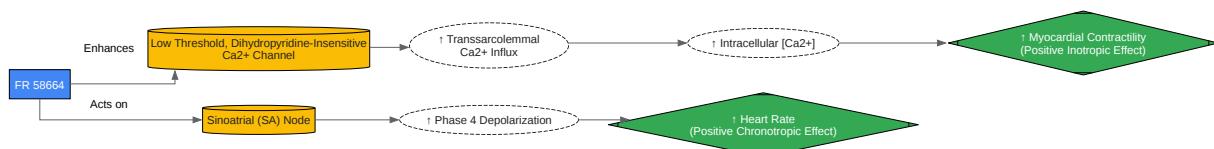
Chemical Structure and Properties

FR 58664 is a pyrimidinone derivative with a complex aromatic structure.

Chemical Structure:

Table 1: Chemical and Physical Properties of **FR 58664**

Property	Value	Source
Molecular Formula	C24H29N3O3	[1]
Molecular Weight	407.5 g/mol	[1]
IUPAC Name	6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one	[1]
CAS Number	117321-77-4	
Synonyms	FK 664, FK-664, FK664	[1]
XLogP3-AA	4.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	6	[1]
Exact Mass	407.22089180	[1]
Monoisotopic Mass	407.22089180	[1]
Topological Polar Surface Area	54.4 Å ²	[1]
Heavy Atom Count	30	[1]
Formal Charge	0	[1]
Complexity	665	[1]
Isotope Atom Count	0	[1]
Defined Atom Stereocenter Count	0	[1]
Undefined Atom Stereocenter Count	0	[1]
Defined Bond Stereocenter Count	0	[1]


Undefined Bond Stereocenter Count	0	[1]
Covalently-Bonded Unit Count	1	[1]
Compound Is Canonicalized	Yes	[1]

Biological Activity and Mechanism of Action

FR 58664 exhibits positive inotropic and chronotropic effects on the heart, suggesting its utility as a cardiotonic agent for heart failure.[\[2\]](#) Studies indicate that its mechanism of action involves the enhancement of transsarcolemmal calcium influx.[\[2\]](#)

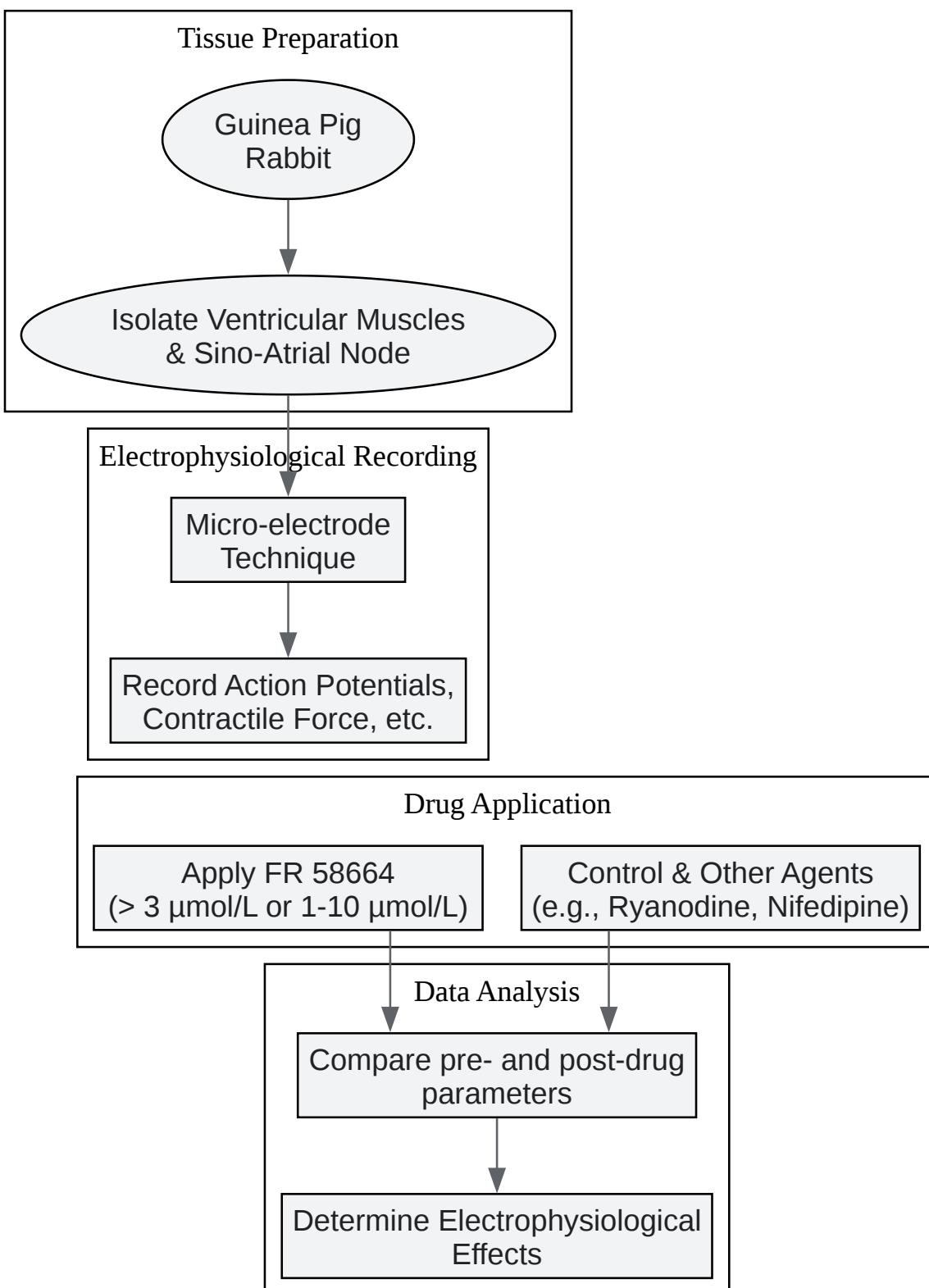
Signaling Pathway

The primary signaling pathway modulated by **FR 58664** appears to be related to calcium channel activity. It is suggested that **FR 58664** enhances calcium influx through a low threshold, dihydropyridine-insensitive Ca^{2+} channel population.[\[2\]](#) This increased intracellular calcium concentration is a key determinant of myocardial contractility.

[Click to download full resolution via product page](#)

Proposed signaling pathway of **FR 58664**'s cardiotonic effects.

Experimental Studies and Protocols


Electrophysiological Effects on Guinea Pig Ventricular Muscle and Rabbit Sino-Atrial Node

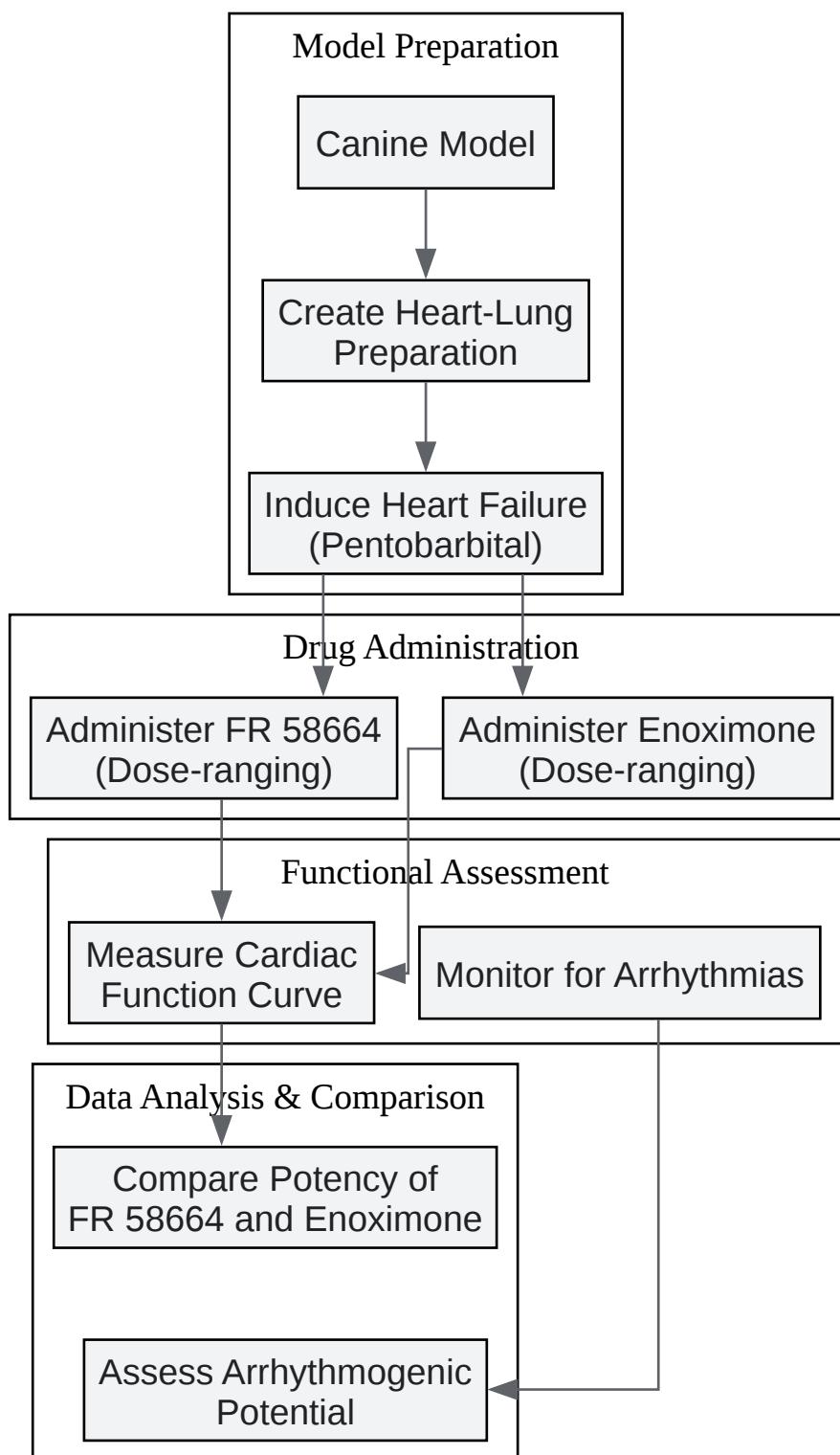

This study investigated the electrophysiological effects of **FR 58664** using micro-electrode techniques.[\[2\]](#)

Table 2: Summary of Experimental Data from Electrophysiological Studies

Parameter	Tissue	Concentration of FR 58664	Observation
Contractile Force	Guinea Pig Ventricular Muscle	> 3 μ mol/L	Increased
Time to Peak Tension	Guinea Pig Ventricular Muscle	> 3 μ mol/L	Shortened
Action Potential	Guinea Pig Ventricular Muscle	> 3 μ mol/L	Slight elevation of the early plateau phase
Slow Inward Current	Guinea Pig Ventricular Muscle	-	Unaffected
Phase 4 Depolarization	Rabbit Sino-Atrial Node	1-10 μ mol/L	Dose-dependent acceleration
Spontaneous Firing Cycle Length	Rabbit Sino-Atrial Node	1-10 μ mol/L	Shortened

Experimental Protocol Outline:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FK 664 | C₂₄H₂₉N₃O₃ | CID 146868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of FK664, a new cardiotonic agent, on preparations from guinea pig ventricle and from rabbit sino-atrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR 58664 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219914#fr-58664-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

